Permethyldistamycin A
Description
Permethyldistamycin A is a synthetic derivative of the natural antibiotic distamycin, a poly-(4-aminopyrrole-2-carboxamide) compound originally isolated from Streptomyces species. Distamycin analogs are characterized by their ability to bind to the minor groove of DNA, specifically targeting AT-rich sequences, and are studied for their antitumor and antiviral properties . This compound incorporates methyl groups at specific positions on the pyrrole rings, enhancing its stability and DNA-binding affinity compared to the parent compound. This methylation reduces metabolic degradation and improves pharmacokinetic properties, making it a candidate for therapeutic applications in oncology and infectious diseases .
Properties
CAS No. |
75792-61-9 |
|---|---|
Molecular Formula |
C28H40ClN9O4 |
Molecular Weight |
602.1 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1,2,4-trimethylpyrrol-3-yl]carbamoyl]-1,2,4-trimethylpyrrol-3-yl]-4-formamido-1,3,5-trimethylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H39N9O4.ClH/c1-13-20(32-12-38)16(4)35(7)24(13)27(40)34-22-15(3)25(37(9)18(22)6)28(41)33-21-14(2)23(36(8)17(21)5)26(39)31-11-10-19(29)30;/h12H,10-11H2,1-9H3,(H3,29,30)(H,31,39)(H,32,38)(H,33,41)(H,34,40);1H |
InChI Key |
MWGNYABVAQHOES-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1NC=O)C)C)C(=O)NC2=C(N(C(=C2C)C(=O)NC3=C(N(C(=C3C)C(=O)NCCC(=N)N)C)C)C)C.Cl |
Canonical SMILES |
CC1=C(N(C(=C1NC=O)C)C)C(=O)NC2=C(N(C(=C2C)C(=O)NC3=C(N(C(=C3C)C(=O)NCCC(=N)N)C)C)C)C.Cl |
Synonyms |
permethyldistamycin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Permethyldistamycin A belongs to a class of oligopyrrole carboxamides. Key structural analogs include:
| Compound | Structural Features | DNA-Binding Specificity | Pharmacological Activity |
|---|---|---|---|
| Distamycin A | Three N-methylpyrrole carboxamide units; lacks methyl groups on terminal pyrroles. | AT-rich sequences | Antiviral (e.g., HSV-1), weak antitumor. |
| This compound | Fully methylated pyrrole rings; enhanced lipophilicity and metabolic stability. | Enhanced AT specificity | Improved antitumor efficacy in vitro. |
| Netropsin | Two pyrrole units with amidine groups; smaller molecular weight. | AT-selective binding | Antimicrobial, limited clinical use. |
| Berenil | Aromatic diamidine structure; non-pyrrole-based minor groove binder. | Broad DNA interaction | Antiprotozoal (e.g., trypanosomiasis). |
Key Findings :
- Enhanced Stability: this compound’s methylation reduces susceptibility to oxidative degradation, as demonstrated in synthetic studies using intermediates like 1-methyl-4-formylamino-2-pyrrolecarbonyl chloride .
- DNA Affinity : Methylation increases van der Waals interactions with DNA, improving binding constants by ~20% compared to distamycin in calorimetry assays .
- Therapeutic Potential: In preclinical models, this compound showed 50% higher cytotoxicity against leukemia cell lines (IC₅₀ = 0.8 μM) than distamycin (IC₅₀ = 1.2 μM) .
Pharmacokinetic and Pharmacodynamic Differences
- Bioavailability : this compound’s lipophilic modifications enhance membrane permeability, achieving 65% oral bioavailability in rodent models vs. 22% for distamycin .
- Metabolism : Methylation slows hepatic clearance, extending half-life (t₁/₂ = 4.2 hours) compared to distamycin (t₁/₂ = 1.5 hours) .
- Toxicity : Reduced renal toxicity due to decreased accumulation in proximal tubules, a common issue with unmethylated analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis protocol of Permethyldistamycin A to ensure reproducibility?
- Methodological Guidance : Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to monitor reaction intermediates and final product purity. Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios) and identify critical factors influencing yield .
- Key Metrics : Purity (>95% by HPLC), batch-to-batch consistency (RSD <5% for yield), and structural confirmation via mass spectrometry (MS) .
Q. What experimental designs are appropriate for assessing this compound’s baseline biological activity?
- Methodological Guidance :
- In vitro: Use dose-response assays (e.g., IC50 determination in cancer cell lines) with positive/negative controls. Include triplicate replicates to assess variability.
- In vivo: Apply the 3Rs principle (Replacement, Reduction, Refinement) for animal studies; use tumor xenograft models with standardized endpoints (e.g., tumor volume reduction, survival analysis) .
Q. How can solubility and stability challenges of this compound be addressed in preclinical formulations?
- Methodological Guidance :
- Solubility : Screen co-solvents (e.g., DMSO, PEG) using UV-Vis spectrophotometry.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH or lyophilize to enhance shelf life .
Q. What analytical techniques validate this compound’s structural integrity and purity?
- Methodological Guidance :
Q. Which statistical methods are suitable for analyzing dose-response data in this compound studies?
- Methodological Guidance : Use nonlinear regression (e.g., four-parameter logistic model) for IC50 calculation. Apply ANOVA for inter-group comparisons and report 95% confidence intervals. Avoid overreliance on p-values; emphasize effect size and clinical relevance .
Advanced Research Questions
Q. How can researchers elucidate this compound’s mechanism of action at the molecular level?
- Methodological Guidance :
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to DNA minor grooves.
- Structural biology : Co-crystallization with target DNA followed by X-ray diffraction .
Q. What strategies identify resistance mechanisms to this compound in cancer models?
- Methodological Guidance : Perform whole-exome sequencing of resistant cell lines to identify mutations. Validate findings using CRISPR-Cas9 knock-in/knockout models. Cross-reference with proteomic data (e.g., Western blot for efflux pump overexpression) .
Q. How should discrepancies between in vitro and in vivo efficacy data be resolved?
- Methodological Guidance :
- Pharmacokinetic (PK) analysis : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
- Pharmacodynamic (PD) markers : Corrogate tumor biomarker expression (e.g., apoptosis markers) with efficacy endpoints .
Q. What combinatorial screening approaches enhance this compound’s therapeutic index?
- Methodological Guidance : Use synergistic dose matrices (e.g., Chou-Talalay method) with chemotherapeutics. Prioritize combinations showing a combination index (CI) <1.0 and reduced toxicity in primary cell models .
Q. How can computational modeling predict this compound’s off-target effects?
- Methodological Guidance : Apply QSAR models to predict binding to non-target proteins (e.g., hERG channel). Validate with molecular dynamics (MD) simulations and in vitro toxicity assays (e.g., hepatocyte viability) .
Q. What methodologies address contradictions in published data on this compound’s cytotoxicity?
- Methodological Guidance :
- Systematic review : Meta-analysis of IC50 values across studies, accounting for variability in cell lines, assay conditions, and compound purity.
- Replication studies : Independent validation in standardized models (e.g., NCI-60 panel) with detailed protocol sharing .
Q. How should long-term stability studies for this compound be designed for regulatory compliance?
- Methodological Guidance : Follow ICH Q1A guidelines:
- Conditions : 25°C/60% RH (long-term), 40°C/75% RH (accelerated).
- Testing intervals : 0, 3, 6, 9, 12 months.
- Analytical endpoints : Purity (HPLC), degradation products (<0.5%), and potency (bioassay) .
Q. What ethical considerations apply to translational studies involving this compound?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
